molecular formula C15H26N2O10 B12289066 Meprobamate N-beta-D-Glucuronide

Meprobamate N-beta-D-Glucuronide

Cat. No.: B12289066
M. Wt: 394.37 g/mol
InChI Key: JJNJNGDGGZSOLF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meprobamate N-beta-D-Glucuronide typically involves the conjugation of meprobamate with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the presence of the cofactor UDP-glucuronic acid (UDPGA). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Meprobamate N-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of the parent compound, meprobamate .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of this compound is meprobamate. Other minor products may include glucuronic acid and its derivatives .

Scientific Research Applications

Meprobamate N-beta-D-Glucuronide has several applications in scientific research:

Mechanism of Action

Meprobamate N-beta-D-Glucuronide exerts its effects through its parent compound, meprobamate. Meprobamate binds to GABA A receptors in the central nervous system, leading to inhibitory effects on neuronal transmission. This results in anxiolytic, sedative, and muscle relaxant properties .

Comparison with Similar Compounds

Similar Compounds

    Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.

    Paracetamol glucuronide: A major metabolite of paracetamol.

    Propofol glucuronide: A metabolite of the anesthetic propofol.

Uniqueness

Meprobamate N-beta-D-Glucuronide is unique due to its specific formation from meprobamate, a compound with distinct anxiolytic properties. Unlike other glucuronides, it is primarily studied for its role in the metabolism and excretion of meprobamate, providing insights into the pharmacokinetics and dynamics of this anxiolytic agent .

Properties

Molecular Formula

C15H26N2O10

Molecular Weight

394.37 g/mol

IUPAC Name

6-[[2-(carbamoyloxymethyl)-2-methylpentoxy]carbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H26N2O10/c1-3-4-15(2,5-25-13(16)23)6-26-14(24)17-11-9(20)7(18)8(19)10(27-11)12(21)22/h7-11,18-20H,3-6H2,1-2H3,(H2,16,23)(H,17,24)(H,21,22)

InChI Key

JJNJNGDGGZSOLF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC1C(C(C(C(O1)C(=O)O)O)O)O

Origin of Product

United States

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